molecular formula C20H30F2O2 B009968 (5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid CAS No. 108212-58-4

(5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid

Cat. No. B009968
M. Wt: 340.4 g/mol
InChI Key: GCPGXCVCWYWJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid, also known as DFTA, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of biochemistry and pharmacology.

Mechanism Of Action

(5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid inhibits the activity of sEH by binding to the enzyme's active site and preventing it from metabolizing fatty acids. This results in an increase in the levels of epoxy-fatty acids, which have been shown to have anti-inflammatory and cardioprotective effects.

Biochemical And Physiological Effects

Studies have shown that (5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid has a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and lower blood pressure in animal models. In addition, (5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid has been shown to have anti-tumor effects in certain types of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using (5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid in lab experiments is its high potency and specificity for inhibiting sEH. However, one limitation is that it can be difficult to obtain a high yield of pure (5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid due to the multi-step synthesis process.

Future Directions

There are several potential future directions for research on (5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the safety and efficacy of (5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid in humans. Finally, there is potential for the development of new compounds based on the structure of (5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid that may have improved potency and selectivity for sEH inhibition.

Synthesis Methods

(5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid is synthesized through a multi-step process that involves the reaction of 4-pentynoic acid with 2,2,2-trifluoroethylamine, followed by a Wittig reaction with a phosphonium salt to form the desired product. The final compound is purified through column chromatography to obtain a high yield of (5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid.

Scientific Research Applications

(5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of the enzyme soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acids. Inhibition of sEH has been linked to a variety of beneficial effects, including anti-inflammatory, analgesic, and cardioprotective effects.

properties

CAS RN

108212-58-4

Product Name

(5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid

Molecular Formula

C20H30F2O2

Molecular Weight

340.4 g/mol

IUPAC Name

(5E,8E,11E,14E)-10,10-difluoroicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H30F2O2/c1-2-3-4-5-6-8-11-14-17-20(21,22)18-15-12-9-7-10-13-16-19(23)24/h6-9,14-15,17-18H,2-5,10-13,16H2,1H3,(H,23,24)/b8-6+,9-7+,17-14+,18-15+

InChI Key

GCPGXCVCWYWJAX-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C(/C=C/C/C=C/CCCC(=O)O)(F)F

SMILES

CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)(F)F

Canonical SMILES

CCCCCC=CCC=CC(C=CCC=CCCCC(=O)O)(F)F

synonyms

10,10-difluoroarachidonic acid

Origin of Product

United States

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